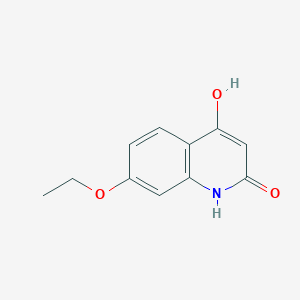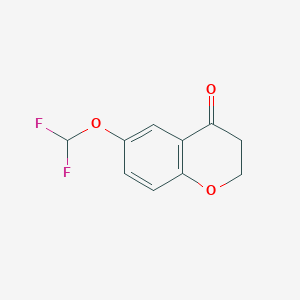
7-Ethoxy-4-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethoxy-4-hydroxyquinolin-2(1H)-one is a quinoline derivative known for its potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are often studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one typically involves the reaction of 4-hydroxyquinolin-2(1H)-one with ethylating agents under controlled conditions. Common reagents include ethyl iodide or ethyl bromide, and the reaction is usually carried out in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
7-Ethoxy-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which might include inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: The parent compound without the ethoxy group.
7-Methoxy-4-hydroxyquinolin-2(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.
7-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
7-Ethoxy-4-hydroxyquinolin-2(1H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
7-ethoxy-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-3-4-8-9(5-7)12-11(14)6-10(8)13/h3-6H,2H2,1H3,(H2,12,13,14) |
InChI 键 |
AXGWCBNCZCEALK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)




![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)
